Home > Products > Screening Compounds P75454 > 6-Bromo-1-methyl-1H-indazole-3-carbonitrile
6-Bromo-1-methyl-1H-indazole-3-carbonitrile -

6-Bromo-1-methyl-1H-indazole-3-carbonitrile

Catalog Number: EVT-14048754
CAS Number:
Molecular Formula: C9H6BrN3
Molecular Weight: 236.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-1-methyl-1H-indazole-3-carbonitrile is a synthetic compound that belongs to the indazole class of heterocyclic compounds. It is characterized by the presence of a bromine atom at the 6-position and a nitrile group at the 3-position of the indazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Source

The compound can be synthesized through various chemical methods, primarily involving the bromination of 1-methyl-1H-indazole-3-carbonitrile. The synthesis typically employs bromine or N-bromosuccinimide as brominating agents, often in solvents like acetonitrile or dichloromethane.

Classification

6-Bromo-1-methyl-1H-indazole-3-carbonitrile is classified as an indazole derivative. Indazoles are bicyclic compounds that feature a five-membered ring containing two nitrogen atoms. This specific compound is further categorized under halogenated organic compounds due to the presence of the bromine atom.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-1-methyl-1H-indazole-3-carbonitrile typically involves:

  1. Bromination Reaction: The primary method is the bromination of 1-methyl-1H-indazole-3-carbonitrile using bromine or N-bromosuccinimide.
  2. Reaction Conditions: The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete bromination. Solvents such as acetonitrile or dichloromethane are commonly used to facilitate the reaction.

Technical Details

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to high-purity products with minimal by-products.

Molecular Structure Analysis

Structure

The molecular formula for 6-Bromo-1-methyl-1H-indazole-3-carbonitrile is C9H6BrN3C_9H_6BrN_3, with a molecular weight of approximately 236.07 g/mol. The structure features a methyl group attached to one nitrogen atom and a nitrile group attached to the carbon adjacent to that nitrogen.

Data

  • IUPAC Name: 6-bromo-1-methylindazole-3-carbonitrile
  • InChI: InChI=1S/C9H6BrN3/c1-13-9-4-6(10)2-3-7(9)8(5-11)12-13/h2-4H,1H3
  • Canonical SMILES: CN1C2=C(C=CC(=C2)Br)C(=N1)C#N
Chemical Reactions Analysis

Reactions

6-Bromo-1-methyl-1H-indazole-3-carbonitrile can engage in various chemical reactions:

  1. Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
  2. Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or via catalytic hydrogenation.
  3. Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Technical Details

Common reagents and conditions for these reactions include:

  • Substitution: Nucleophiles in the presence of bases (e.g., sodium hydride) in solvents like dimethylformamide or dimethyl sulfoxide.
  • Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
  • Oxidation: Potassium permanganate in aqueous or organic solvents.
Mechanism of Action

The mechanism of action for 6-Bromo-1-methyl-1H-indazole-3-carbonitrile typically involves its reactivity due to the presence of both a bromine atom and a nitrile group, which can influence its biological activity. For instance, substitution reactions could lead to derivatives that may exhibit enhanced pharmacological properties.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a crystalline solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as acetone and dimethylformamide.

Relevant Data

PropertyValue
Molecular FormulaC9H6BrN3
Molecular Weight236.07 g/mol
Melting PointNot readily available
Boiling PointNot readily available
Applications

6-Bromo-1-methyl-1H-indazole-3-carbonitrile has potential applications in medicinal chemistry, particularly in drug development targeting various diseases due to its unique structural features that may confer specific biological activities. Its derivatives have been investigated for anticancer properties and other therapeutic uses .

This compound represents a valuable scaffold for further research and development in pharmaceutical applications, showcasing the importance of indazole derivatives in contemporary medicinal chemistry.

Introduction to 6-Bromo-1-methyl-1H-indazole-3-carbonitrile in Contemporary Medicinal Chemistry

6-Bromo-1-methyl-1H-indazole-3-carbonitrile represents a strategically functionalized indazole derivative gaining prominence in targeted drug discovery. This compound integrates a bicyclic nitrogen-rich heterocycle with precisely positioned substituents—a bromine atom at C6, a methyl group at N1, and a carbonitrile moiety at C3. Such modifications exploit the indazole scaffold’s privileged status in medicinal chemistry while enabling specific biomolecular interactions. The molecule’s relevance stems from its dual role as a bioactive agent and synthetic intermediate for structurally complex therapeutics, particularly kinase inhibitors and antibacterial agents addressing multidrug-resistant pathogens [1] [9]. Its systematic design reflects broader efforts to optimize indazole-based pharmacophores for enhanced selectivity and pharmacokinetic performance.

Structural Significance of Indazole Scaffolds in Drug Discovery

The indazole nucleus—a fusion of benzene and pyrazole rings—provides a versatile molecular framework with multiple sites for chemical modification. Its significance in drug discovery arises from:

  • Hydrogen-Bonding Capability: The N1-H group (retained in non-N1-substituted analogs) serves as a hydrogen bond donor, while N2 acts as an acceptor, facilitating interactions with enzymatic targets like kinases and nitric oxide synthases (NOS). For example, 1H-indazole-7-carbonitrile derivatives exhibit potent NOS inhibition through hinge-region binding .
  • Rigid Planar Geometry: This feature enables deep penetration into hydrophobic enzyme pockets. Methyl substitution at N1, as in 6-bromo-1-methyl-1H-indazole-3-carbonitrile, enhances metabolic stability by blocking oxidative metabolism while retaining planarity [1] [9].
  • Synthetic Versatility: Halogenated indazoles like 5-bromo-6-methyl-1H-indazole-3-carbonitrile serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification. This facilitates the synthesis of libraries for structure-activity relationship (SAR) studies [1] [4].

Table 1: Comparative Analysis of Bioactive Indazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPrimary Therapeutic Area
6-Bromo-1-methyl-1H-indazole-3-carbonitrileC9H6BrN3236.07N1-methyl, C6-Br, C3-CNKinase inhibition, Antibacterial
Methyl 3-bromo-1H-indazole-6-carboxylateC9H7BrN2O2255.07C6-COOCH3, C3-BrNeurological disorders, Agrochemicals
5-Bromo-1-methyl-7-nitro-1H-indazoleC8H6BrN3O2256.06N1-methyl, C5-Br, C7-NO2Antibacterial agents
5-Bromo-6-methyl-1H-indazole-3-carbonitrileC9H6BrN3236.07C6-methyl, C5-Br, C3-CNAnticancer, Anti-inflammatory

The structural advantages of indazoles are further evidenced by their prevalence in clinical candidates. For instance, methyl 6-bromo-1H-indazole-3-carboxylate acts as a critical precursor for neurological disorder therapeutics due to its ability to penetrate the CNS and modulate enzyme activity [4]. Meanwhile, 3-bromo-1H-indazole-6-carboxylic acid methyl ester demonstrates utility in synthesizing P2X3 receptor antagonists for pain management, leveraging its carboxylate group for salt formation and solubility enhancement [7].

Role of Bromine and Carbonitrile Substituents in Bioactivity Modulation

The strategic placement of bromine and carbonitrile groups on the indazole scaffold is pivotal for optimizing target engagement and physicochemical properties:

  • Bromine as a Halogen Bond Donor: The C6-bromine atom in 6-bromo-1-methyl-1H-indazole-3-carbonitrile forms halogen bonds with electron-rich residues (e.g., carbonyl oxygens) in enzymatic binding pockets. This interaction enhances binding affinity and selectivity, as observed in kinase inhibitors where bromine substituents improve IC50 values by 3–5-fold compared to non-halogenated analogs [1] . Additionally, bromine serves as a synthetic handle for palladium-catalyzed cross-couplings, enabling the introduction of aryl, heteroaryl, or amine functionalities to explore chemical space [9].

  • Electronic and Steric Effects of Carbonitrile: The C3-carbonitrile group:

  • Withdraws electrons from the indazole ring, increasing its π-deficient character and enhancing interactions with electron-rich protein regions.
  • Acts as a hydrogen bond acceptor, as demonstrated in GSK-3β inhibitors where the nitrile nitrogen forms supplemental H-bonds with Val135 or Lys85 residues [8].
  • Reduces basicity of adjacent nitrogens, improving membrane permeability. This is critical for CNS-targeted drugs where compounds like 1H-indazole-7-carbonitrile achieve higher brain penetration than nitro analogs .

Table 2: Synthetic Applications of 6-Bromo-1-methyl-1H-indazole-3-carbonitrile

Reaction TypeConditionsProducts/ApplicationsYield Range
Suzuki Cross-CouplingPd(dppf)Cl2, Cs2CO3, dioxane/H2O, 80°C6-Aryl-1-methyl-1H-indazole-3-carbonitriles70–92%
Buchwald-Hartwig AminationPd2(dba)3, XantPhos, NaOtBu, toluene6-Amino-1-methyl-1H-indazole-3-carbonitriles65–85%
Nucleophilic SubstitutionCuI, diamines, DMSO, 100°C6-Alkoxy/Thioether-1-methyl-1H-indazole-3-carbonitriles60–78%
  • Synergistic Effects: Combining C6-bromine and C3-cyano groups creates a push-pull electronic system that stabilizes the indazole core and fine-tunes electron density. This synergy is evident in NOS inhibition, where 3-bromo-1H-indazole-7-carbonitrile exhibits IC50 values of 8.2 µM (nNOS) and >100 µM (eNOS), demonstrating isoform selectivity over non-brominated derivatives . The methyl group at N1 further contributes by eliminating H-bond donation potential but increasing lipophilicity (logP increase of ~0.5 units), enhancing blood-brain barrier penetration in CNS drug candidates [8].

Research Gaps in Functionalized Indazole Derivatives for Targeted Therapies

Despite advances, significant challenges persist in leveraging 6-bromo-1-methyl-1H-indazole-3-carbonitrile for next-generation therapeutics:

  • CNS Permeability Limitations: While N1-methylation improves metabolic stability, it can disrupt critical H-bond interactions with targets like GSK-3β. Imidazopyridine-based analogs designed to replace indazole scaffolds showed reduced potency (IC50 >100 nM) compared to original indazole carboxamides (IC50 = 4–9 nM), attributed to loss of the N1-H interaction with Asp133 [8]. Computational approaches (e.g., molecular dynamics, free-energy perturbation) are needed to design analogs that balance permeability and target affinity.

  • Resistance in Antimicrobial Applications: 5-Bromo-1-methyl-7-nitro-1H-indazole shows potent activity against multidrug-resistant pathogens but faces emerging resistance via efflux pump upregulation [9]. Hybridization strategies—such as conjugating the indazole core to oxazolidinones (e.g., Linezolid-pyrimidine hybrids)—could overcome this, yet remain unexplored for bromo-carbonitrile indazoles [6].

Table 3: Bioactivity Modulation via Substituent Engineering

Target PathwayKey Indazole DerivativeBioactivity ShiftMechanistic Insight
Nitric Oxide Synthase1H-Indazole-7-carbonitrileIC50 = 8.5 µM (nNOS) vs. 42 µM (7-nitro derivative)CN group reduces metabolic toxicity vs. NO2
GSK-3β Kinase1H-Indazole-3-carboxamideIC50 = 4–9 nM; CNS permeability limitedN1-H critical for hinge binding (ΔG = −8.2 kcal/mol)
Mycobacterial InhAPyrimidine-indazole hybridsMIC = 0.48 µg/mL (MDR-TB)Disruption of fatty acid biosynthesis
  • Computational-Guided Design Gaps: Although molecular docking studies predict binding modes of brominated indazoles in kinases like GSK-3β [8], integrated multi-parameter optimization (e.g., QSAR, ADMET prediction) for this chemotype is underdeveloped. Focus areas should include:
  • Quantum Mechanics (QM) Studies: To quantify halogen-bonding strength between C6-Br and protein residues.
  • Free-Wilson Analysis: To deconvolute contributions of bromine, methyl, and cyano groups to bioactivity.
  • Crystal Structures: Only one co-crystal structure (PDB: 6Y9S) exists for a bromo-indazole with GSK-3β, limiting rational design [8].

  • Synthetic Methodology Constraints: Current routes to 6-bromo-1-methyl-1H-indazole-3-carbonitrile rely on linear sequences (e.g., bromination of 1-methylindazole followed by formylation/cyanation), yielding <50% overall efficiency [9]. Continuous flow synthesis—successful for 5-bromo-6-methyl-1H-indazole-3-carbonitrile—remains unapplied to N1-methylated variants, representing a critical scalability gap [1]. Future work must address these limitations to enable rapid analog generation for phenotypic screening campaigns against underexplored targets like neurodegenerative disease mediators.

Properties

Product Name

6-Bromo-1-methyl-1H-indazole-3-carbonitrile

IUPAC Name

6-bromo-1-methylindazole-3-carbonitrile

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

InChI

InChI=1S/C9H6BrN3/c1-13-9-4-6(10)2-3-7(9)8(5-11)12-13/h2-4H,1H3

InChI Key

VPPCXQLDCBPZGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.